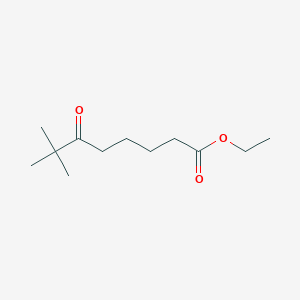

Ethyl 7,7-dimethyl-6-oxooctanoate

描述

Significance and Context of Branched Beta-Keto Esters as Privileged Scaffolds in Organic Synthesis

The utility of beta-keto esters stems from the presence of multiple reactive sites, including an acidic alpha-proton, an electrophilic keto-carbonyl, and an electrophilic ester-carbonyl. This arrangement allows for a wide array of chemical transformations. The introduction of branching at the alpha- or other positions of the carbon chain further enhances their utility, enabling the synthesis of molecules with specific stereochemical and electronic properties. These branched structures are key components in the synthesis of various natural products and pharmacologically active compounds. researchgate.net The presence of both electrophilic and nucleophilic centers within the same molecule allows for the construction of complex structures with significant medicinal properties. researchgate.net

Historical Development and Evolution of Synthetic Strategies for Branched Beta-Keto Esters

The synthesis of beta-keto esters has a rich history, with the Claisen condensation being one of the earliest and most fundamental methods. nih.gov This reaction involves the condensation of two ester molecules in the presence of a strong base to form a beta-keto ester. Over the years, numerous advancements have been made to overcome the limitations of the classical Claisen condensation, especially for the synthesis of more complex, branched structures.

The development of palladium-catalyzed reactions has significantly expanded the toolbox for organic chemists. nih.gov These methods offer new pathways for the formation of carbon-carbon bonds under milder conditions and with greater functional group tolerance. For instance, palladium-catalyzed reactions of allylic esters of beta-keto acids provide a powerful tool for generating palladium enolates, which can then undergo a variety of transformations to yield substituted ketones and other valuable products. nih.gov

Another important historical development was the use of diketene (B1670635) as an acetoacetylating agent. allstudyjournal.com While effective, the high reactivity and toxicity of diketene led to the development of safer alternatives like 2,2,6-trimethyl-4H-1,3-dioxin-4-one, which can generate the desired acetoacetylation products under milder conditions. allstudyjournal.com

More recent strategies for the synthesis of beta-keto esters, including branched variants, involve the C-acylation of enol silyl (B83357) ethers and ketene (B1206846) silyl acetals, as well as the coupling of amides with enolizable esters. organic-chemistry.org The reaction of ketones with ethyl chloroformate in the presence of a base has also been established as a rapid and efficient method for producing a variety of beta-keto esters. nih.gov Furthermore, transesterification of simpler beta-keto esters with more complex alcohols, often catalyzed by acids, bases, or enzymes, provides another versatile route to these important compounds. researchgate.netrsc.orggoogle.com

The following table provides a summary of key historical developments in the synthesis of beta-keto esters:

| Era/Development | Key Reaction/Method | Significance |

| Classical Methods | Claisen Condensation | Foundational method for beta-keto ester synthesis from two ester molecules. nih.gov |

| Mid-20th Century | Use of Diketene | Introduced as a potent acetoacetylating agent for alcohols. allstudyjournal.com |

| Late 20th Century | Palladium-Catalyzed Reactions | Enabled new carbon-carbon bond formations under mild conditions via allylic ester chemistry. nih.gov |

| Modern Methods | Acylation of Silyl Enol Ethers | Provided a route to thermodynamically unfavorable and α,α-dialkylated β-keto esters. organic-chemistry.org |

| Modern Methods | Transesterification | Became a versatile method for creating diverse beta-keto esters from simpler starting materials. researchgate.netrsc.org |

| Modern Methods | Reaction with Ethyl Chloroformate | Offered a fast and general synthesis of β-keto esters from ketones. nih.gov |

The specific compound, Ethyl 7,7-dimethyl-6-oxooctanoate, is a branched beta-keto ester. While detailed research on this exact molecule is not extensively published, its synthesis would likely employ one of the modern strategies developed for creating sterically hindered keto esters. A plausible approach would be the acylation of a suitable enolate or the reaction of an appropriate ketone with an ethyl-containing acylating agent.

Below are the known chemical properties of this compound:

| Property | Value |

| Molecular Formula | C12H22O3 |

| Molecular Weight | 214.3 g/mol crysdotllc.com |

| CAS Number | Not available |

| MDL Number | MFCD01320336 crysdotllc.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 7,7-dimethyl-6-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-5-15-11(14)9-7-6-8-10(13)12(2,3)4/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVSKMBKORYSQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645664 | |

| Record name | Ethyl 7,7-dimethyl-6-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-39-1 | |

| Record name | Ethyl 7,7-dimethyl-6-oxooctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7,7-dimethyl-6-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of Ethyl 7,7 Dimethyl 6 Oxooctanoate Analogs

Acid-Base Chemistry and Tautomeric Equilibria in Branched Beta-Keto Esters

The acidity of the α-hydrogens in β-keto esters is a defining characteristic, rendering them susceptible to deprotonation and subsequent functionalization. In analogs of Ethyl 7,7-dimethyl-6-oxooctanoate, such as ethyl pivaloylacetate, the α-protons are flanked by two carbonyl groups, which stabilize the resulting conjugate base, an enolate, through resonance. This delocalization of the negative charge over the α-carbon and both carbonyl oxygens significantly increases the acidity of these protons compared to those in simple ketones or esters.

A key aspect of β-keto esters is their existence as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen, creating a pseudo-six-membered ring. The position of this equilibrium is highly dependent on the solvent's polarity.

| Solvent | % Enol Content for Ethyl Acetoacetate (B1235776) |

|---|---|

| Water | 0.4 |

| Toluene | 19.8 |

This interactive table showcases the significant influence of solvent polarity on the keto-enol equilibrium of a simple β-keto ester, ethyl acetoacetate. Nonpolar solvents favor the enol form due to the stability gained from intramolecular hydrogen bonding, whereas polar, protic solvents like water can disrupt this internal hydrogen bond through their own hydrogen bonding interactions, thus favoring the keto form. stackexchange.com

Hydrolytic Transformations: Acidic and Ketonic Hydrolysis Mechanisms

Under both acidic and basic conditions, β-keto esters can undergo hydrolysis. This process typically leads to the formation of a β-keto acid, which is often unstable and readily undergoes decarboxylation upon heating to yield a ketone. This sequence of hydrolysis followed by decarboxylation is a synthetically useful transformation. wikipedia.org

Acid-Catalyzed Hydrolysis: In the presence of acid, the ester carbonyl is protonated, activating it towards nucleophilic attack by water. The subsequent loss of an alcohol molecule yields the β-keto acid.

Base-Promoted Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the ester carbonyl, leading to the formation of a carboxylate salt of the β-keto acid. Acidification then furnishes the β-keto acid.

The decarboxylation of the intermediate β-keto acid proceeds through a cyclic, six-membered transition state, which facilitates the loss of carbon dioxide and the formation of an enol, which then tautomerizes to the more stable ketone. The hydrolysis of sterically congested disubstituted β-keto esters can be challenging, often requiring harsh reaction conditions. nih.gov For t-butyl esters, hydrolysis kinetics show dependence on pH, with both acid- and base-catalyzed pathways contributing. usgs.gov

Nucleophilic Reactivity of Branched Beta-Keto Ester Enolates in Organic Transformations

The deprotonation of the α-carbon of β-keto esters with a suitable base generates a resonance-stabilized enolate, which is a potent nucleophile. These enolates are central to a variety of carbon-carbon bond-forming reactions.

A classic example is the acetoacetic ester synthesis , where the enolate is alkylated by an alkyl halide in an SN2 reaction. illinois.edu This is followed by hydrolysis and decarboxylation to produce a ketone. This method allows for the synthesis of a wide range of substituted ketones. The alkylation of enolates is subject to the typical constraints of SN2 reactions, favoring primary and secondary alkyl halides. illinois.edu

Branched β-keto ester enolates can also participate as nucleophiles in Michael additions to α,β-unsaturated carbonyl compounds. In this conjugate addition reaction, the enolate attacks the β-carbon of the unsaturated system, leading to the formation of a 1,5-dicarbonyl compound. nih.gov

Electrophilic Functionalization at the Alpha-Carbon Position of Beta-Keto Esters

The nucleophilic enolate derived from a β-keto ester can react with a variety of electrophiles, allowing for the introduction of different functional groups at the α-position.

One important transformation is α-halogenation . The enolate can react with electrophilic halogen sources to introduce a halogen atom at the α-carbon. This reaction is a key step in the synthesis of many halogenated organic compounds.

Another significant reaction is α-amination , which introduces a nitrogen-containing group at the α-position. This can be achieved by reacting the β-keto ester enolate with an electrophilic nitrogen source. These α-amino β-keto esters are valuable precursors for the synthesis of α-amino acids and other nitrogen-containing molecules.

Intramolecular Cyclization and Heterocycle Formation Pathways Involving Beta-Keto Ester Moieties

β-Keto esters are versatile building blocks for the synthesis of a wide array of cyclic and heterocyclic compounds through various condensation reactions.

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. wikipedia.orglibretexts.org This reaction is particularly effective for the formation of five- and six-membered rings. wikipedia.orglibretexts.orgmychemblog.com The mechanism involves the formation of an enolate from one ester group, which then attacks the carbonyl of the other ester group within the same molecule, leading to cyclization. wikipedia.orglibretexts.org

β-Keto esters are also key components in several multicomponent reactions for heterocycle synthesis. The Hantzsch pyridine (B92270) synthesis is a one-pot reaction of a β-keto ester, an aldehyde, and ammonia or an ammonium (B1175870) salt to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. wikipedia.orgthermofisher.comnih.gov

The Biginelli reaction is another important multicomponent reaction where a β-keto ester, an aldehyde, and urea (B33335) or thiourea react under acidic conditions to produce a dihydropyrimidinone or a dihydropyrimidinethione. illinois.edujk-sci.combeilstein-journals.orgresearchgate.net The mechanism is believed to proceed through the formation of an N-acyliminium ion intermediate, which is then attacked by the enol of the β-keto ester. jk-sci.com

Reaction Mechanisms Involving Specific Reagents (e.g., Diazo Compounds, Sulfoxides) with Beta-Keto Esters

β-Keto esters exhibit unique reactivity with certain classes of reagents, leading to valuable synthetic transformations.

Reactions with Diazo Compounds: Ethyl diazoacetate is a versatile reagent in organic synthesis. wikipedia.orgnih.govresearchgate.net Its reaction with ketones, catalyzed by Lewis acids, can lead to the formation of new β-keto esters through homologation.

Reactions with Sulfoxides: β-Keto sulfoxides can be prepared and undergo a variety of transformations. A notable reaction is the Pummerer rearrangement , where a sulfoxide rearranges in the presence of an acylating agent like acetic anhydride to form an α-acyloxy thioether. wikipedia.orgtcichemicals.comresearchgate.netyoutube.com

Reactions with Sulfur Ylides (Corey-Chaykovsky Reaction): The reaction of sulfur ylides with ketones is a key step in the Corey-Chaykovsky reaction, which is used for the synthesis of epoxides. organic-chemistry.orgalfa-chemistry.comwikipedia.orgnrochemistry.comadichemistry.com The sulfur ylide acts as a nucleophile, attacking the carbonyl carbon of the β-keto ester, followed by an intramolecular displacement of the sulfonium group to form an epoxide ring. wikipedia.org

Advanced Spectroscopic and Structural Elucidation of Branched Beta Keto Esters

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

If NMR data were available, this section would present the ¹H and ¹³C NMR spectra. A data table would detail the chemical shifts (δ in ppm), signal multiplicities (e.g., singlet, doublet, triplet), coupling constants (J in Hz), and integration for each unique proton and carbon atom in the molecule. This analysis would confirm the connectivity of the ethyl ester and the branched dimethyl-oxooctanoate chain.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, DEPT-135)

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other, helping to piece together the aliphatic chain fragments.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with the carbon atom it is directly attached to, providing unambiguous C-H assignments.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment would differentiate between CH, CH₂, and CH₃ groups, with CH and CH₃ signals appearing as positive peaks and CH₂ signals as negative peaks, further confirming the carbon framework.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

This subsection would analyze the infrared (IR) and Raman spectra to identify the key functional groups.

IR Spectroscopy: A data table would list the characteristic absorption frequencies (in cm⁻¹). Key peaks would include the strong C=O stretching vibrations for the ketone (typically ~1715 cm⁻¹) and the ester (typically ~1740 cm⁻¹), as well as C-O stretching and various C-H stretching and bending vibrations. msu.edu

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) data would provide the exact molecular mass of Ethyl 7,7-dimethyl-6-oxooctanoate (C₁₂H₂₂O₃, Exact Mass: 214.1569). aablocks.comcrysdotllc.com This section would also include a table of observed fragment ions (m/z values). The fragmentation pattern, likely involving McLafferty rearrangement and cleavage adjacent to the carbonyl groups, would be discussed to further corroborate the proposed structure.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

If a single crystal X-ray diffraction study had been performed, this section would provide precise data on the solid-state structure. A data table would list key crystallographic parameters, including the crystal system, space group, and unit cell dimensions. It would also detail bond lengths, bond angles, and torsion angles, offering an unambiguous three-dimensional representation of the molecule. The analysis would extend to intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the crystal packing.

UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis Spectroscopy: This analysis would identify the wavelengths of maximum absorption (λmax) corresponding to electronic transitions. technologynetworks.commt.com For a β-keto ester, one would expect to see n→π* transitions associated with the carbonyl groups.

Fluorescence Spectroscopy: If the compound were fluorescent, this section would present its emission and excitation spectra, along with data on its quantum yield and fluorescence lifetime, providing insight into its photophysical behavior.

Applications of Branched Beta Keto Esters As Key Building Blocks in Advanced Organic Synthesis

Role in the Synthesis of Biologically Relevant Heterocyclic Scaffolds

Beta-keto esters are well-established precursors for the synthesis of a wide array of heterocyclic compounds due to the versatile reactivity of their 1,3-dicarbonyl moiety. This functionality allows for condensation reactions with various dinucleophiles to form heterocycles such as pyrimidines, quinolines, and oxazoles.

For instance, the synthesis of pyrimidine derivatives can be achieved through the Biginelli reaction or related condensations with urea (B33335) or thiourea. While no specific examples utilizing Ethyl 7,7-dimethyl-6-oxooctanoate are prominently reported, its structure suggests it could participate in such reactions to yield pyrimidines bearing a neopentyl-like side chain. These pyrimidine-based molecules are of significant interest in medicinal chemistry. jchemrev.comnih.govmdpi.com

Similarly, the construction of quinoline rings often involves the Conrad-Limpach or Doebner-von Miller reactions, which utilize beta-keto esters and anilines. The 7,7-dimethyl-6-oxooctanoate moiety could, in principle, be incorporated to produce quinoline derivatives with a distinct substitution pattern, potentially influencing their biological activity. nih.govresearchgate.netresearchgate.net

The synthesis of oxazoles from beta-keto esters is also a known transformation, typically proceeding via the Robinson-Gabriel synthesis or related methods involving α-haloketones and amides. The specific steric hindrance in this compound might influence the reaction conditions required for such transformations. nih.govekb.eg

Precursors for Chiral Molecules and Enantioselective Synthesis

The ketone functionality within this compound makes it a target for enantioselective reduction to produce chiral beta-hydroxy esters. These chiral building blocks are valuable in the synthesis of various optically active compounds. Biocatalysis, using whole-cell systems or isolated enzymes, is a common method for the stereoselective reduction of beta-keto esters. researchgate.net The steric bulk of the tert-butyl group adjacent to the ketone in this compound could significantly influence the stereoselectivity of such reductions, potentially favoring the formation of one enantiomer over the other.

Furthermore, the resulting chiral beta-hydroxy ester can be used in the synthesis of other chiral molecules. The hydroxyl and ester groups provide handles for further chemical modifications, allowing for the construction of more complex chiral structures. The principles of asymmetric synthesis highlight the importance of such chiral synthons derived from readily available starting materials. sciencenet.cn

Utility in Natural Product Synthesis and Analog Development

While direct incorporation of this compound into the total synthesis of a specific natural product is not widely documented, branched-chain esters are components of various natural products. The unique dimethyl substitution pattern of this compound could be valuable in the synthesis of analogs of natural products where such a structural feature is desired to probe biological activity or improve pharmacokinetic properties. The synthesis of natural products often relies on a toolbox of versatile building blocks, and branched beta-keto esters can serve this purpose. dntb.gov.uadntb.gov.ua

Synthesis of Polyketide Mimics and Analogues

Polyketides are a large and structurally diverse class of natural products with a wide range of biological activities. The repeating beta-keto functionality in polyketide chains makes beta-keto esters like this compound interesting starting points for the synthesis of polyketide fragments or mimics. These synthetic analogues can be used to study the mechanism of polyketide synthases or to create novel compounds with altered biological profiles. The design and synthesis of polyketone building blocks are crucial for advancing this field of research. nih.gov

Design and Synthesis of Functional Materials and Probes

The reactivity of the beta-keto ester moiety can be exploited to incorporate this structural unit into larger molecular systems, such as polymers or fluorescent probes. For example, the ester group can be involved in polymerization reactions to form functional polyesters. researchgate.net The ketone functionality can be modified to attach fluorophores or other reporter groups, enabling the development of chemical probes for biological imaging or sensing applications. While specific examples with this compound are not prevalent, the general principles of organic functional material design suggest its potential in these areas. nih.govnih.gov

Biological Interactions and Mechanistic Roles of Ethyl 7,7 Dimethyl 6 Oxooctanoate and Analogues

Enzyme Inhibition Mechanisms (e.g., Phosphatases, Nucleotide Pyrophosphatases/Phosphodiesterases, Tyrosyl-DNA Phosphodiesterase 2)

No studies detailing the inhibitory effects of Ethyl 7,7-dimethyl-6-oxooctanoate on these or any other enzymes have been found.

Molecular Docking and In Silico Studies of Ligand-Receptor Interactions

There are no published molecular docking or other in silico studies for this compound.

Biochemical Pathway Interventions and Biosynthetic Roles (e.g., Polyketide Biosynthesis)

The role of this compound in polyketide biosynthesis or any other biochemical pathway has not been described in the scientific literature.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives at a Molecular Level

No SAR studies for derivatives of this compound are available.

Mechanistic Basis of Antimicrobial and Antiviral Activity at the Cellular or Molecular Level

There is no evidence in the literature to support any antimicrobial or antiviral activity for this compound, and therefore no mechanistic studies have been published.

Environmental Fate and Degradation Pathways of Ethyl 7,7 Dimethyl 6 Oxooctanoate Analogs

Hydrolytic Degradation Pathways in Environmental Matrices

The primary abiotic degradation process for esters in aqueous environments is hydrolysis. For Ethyl 7,7-dimethyl-6-oxooctanoate, this would involve the cleavage of the ester bond to yield ethanol (B145695) and 7,7-dimethyl-6-oxooctanoic acid. This reaction can be catalyzed by both acids and bases.

The rate of hydrolysis is significantly influenced by the pH of the surrounding medium. Generally, ester hydrolysis is slow at neutral pH and accelerates under both acidic and basic conditions. For β-keto esters, the presence of the ketone group can influence the reactivity of the ester linkage researchgate.netaklectures.com.

In environmental matrices such as soil and water, the presence of microorganisms can also mediate hydrolysis through enzymatic action. Lipases and esterases are common enzymes that facilitate the breakdown of esters researchgate.net.

Table 1: General Hydrolysis Products of this compound

| Reactant | Products | Conditions |

|---|

Photolytic Degradation Mechanisms (Aqueous and Soil Photolysis)

Photolytic degradation involves the breakdown of a chemical by light energy, particularly ultraviolet (UV) radiation from the sun. The presence of a ketone group in this compound makes it a potential candidate for photodegradation. Ketones can absorb UV light, leading to the formation of excited states that can undergo various reactions, including Norrish Type I and Type II reactions nih.gov.

In aqueous environments, the direct photolysis of aliphatic ketones is possible. Additionally, indirect photolysis can occur through reactions with photochemically produced reactive species such as hydroxyl radicals researchgate.netfrontiersin.org. On soil surfaces, photolysis can also be a significant degradation pathway, with the soil acting as a photosensitizer in some cases frontiersin.org. The photochemistry of keto-enol tautomers can also play a role in the degradation pathway nih.govacs.org.

Table 2: Potential Photodegradation Reactions for Keto Esters

| Reaction Type | Description | Potential Products |

|---|---|---|

| Norrish Type I | Cleavage of the bond adjacent to the carbonyl group. | Smaller ketones, aldehydes, and radical species. |

| Norrish Type II | Intramolecular hydrogen abstraction leading to cleavage. | A smaller ketone and an alkene. |

| Indirect Photolysis | Reaction with photochemically generated species (e.g., •OH). | Hydroxylated and oxidized products. |

Aerobic and Anaerobic Biotransformation Processes

Microbial degradation is a key process in the environmental fate of many organic compounds.

Aerobic Biotransformation: Under aerobic conditions, it is expected that microorganisms will degrade this compound. The initial step would likely be the enzymatic hydrolysis of the ester bond, as mentioned previously. The resulting 7,7-dimethyl-6-oxooctanoic acid would then be further metabolized. The degradation of branched-chain fatty acids often proceeds via pathways analogous to β-oxidation, although the branching can sometimes hinder the process researchgate.netwikipedia.org. The degradation of branched-chain keto acids is a known microbial process science.govnih.gov.

Anaerobic Biotransformation: In the absence of oxygen, anaerobic microorganisms can also biotransform esters. The initial hydrolysis step is also expected to occur under anaerobic conditions. The subsequent degradation of the resulting branched-chain keto acid would proceed through various anaerobic pathways, depending on the available electron acceptors (e.g., nitrate, sulfate) nih.govnih.gov. The complete mineralization to carbon dioxide and methane (B114726) is possible under methanogenic conditions.

Identification and Characterization of Environmental Metabolites and Intermediates

Based on the degradation pathways discussed, a number of potential environmental metabolites and intermediates of this compound can be predicted.

Hydrolysis Products:

7,7-dimethyl-6-oxooctanoic acid

Ethanol

Photodegradation Products:

Smaller ketones and aldehydes resulting from Norrish-type reactions.

Hydroxylated derivatives from reactions with hydroxyl radicals.

Biotransformation Intermediates:

7,7-dimethyl-6-oxooctanoic acid

Products of β-oxidation-like pathways, such as smaller branched-chain organic acids.

The branched structure may lead to the formation of specific metabolites that are more resistant to further degradation researchgate.net.

Environmental Transport and Distribution Considerations (e.g., Soil Adsorption, Volatility)

The transport and distribution of a chemical in the environment are governed by its physical and chemical properties.

Soil Adsorption: The tendency of a chemical to adsorb to soil and sediment is often estimated by its octanol-water partition coefficient (Kow). As this compound is a relatively large, non-polar molecule, it is expected to have a moderate to high log Kow value. Compounds with higher log Kow values tend to adsorb more strongly to soil organic carbon mdpi.comnih.govnih.gov. Therefore, it is likely that this compound will exhibit significant adsorption to soil and sediment, which would reduce its mobility in the environment.

Table 3: Expected Environmental Distribution of this compound Analogs

| Compartment | Expected Behavior | Rationale |

|---|---|---|

| Soil/Sediment | Moderate to high adsorption | Based on the expected high log Kow of long-chain esters. |

| Water | Low to moderate mobility | Adsorption to suspended solids and sediment will limit concentrations in the water column. |

| Air | Low volatility | High molecular weight and boiling point suggest low potential for volatilization. |

Volatility: Given its molecular weight and the presence of polar functional groups (ester and ketone), this compound is expected to have a low vapor pressure and therefore low volatility. This means that it is unlikely to be transported over long distances in the atmosphere.

Derivatization and Structural Modification Strategies for Enhanced Applications

Alkylation and Arylation Strategies for Side Chain Extension and Diversification

The presence of an acidic α-hydrogen between the two carbonyl groups in β-keto esters like ethyl 7,7-dimethyl-6-oxooctanoate makes the α-position a prime site for alkylation and arylation. These reactions are fundamental for extending and diversifying the side chain, leading to a wide range of analogs with potentially altered biological activities and physicochemical properties.

While direct alkylation and arylation examples on this compound are not extensively documented in the reviewed literature, the general reactivity of β-keto esters suggests that standard procedures would be applicable. For instance, the synthesis of 7-ethyl-9-alkyl derivatives of camptothecin, a complex bioactive molecule, showcases the utility of alkylation in modifying molecular scaffolds. nih.gov This suggests that similar strategies could be employed to introduce various alkyl groups at the α-position of this compound.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the arylation of carbonyl compounds. A notable example is the Pd-catalyzed O-arylation of ethyl acetohydroximate, which serves as a hydroxylamine (B1172632) equivalent for C-O cross-coupling with aryl halides. organic-chemistry.org Although this is an O-arylation, it highlights the potential of palladium catalysis in forming new bonds with aryl moieties in related structures. The development of bulky biarylphosphine ligands has been crucial in promoting such transformations under mild conditions. organic-chemistry.org It is conceivable that similar catalytic systems could be adapted for the C-arylation of the α-position of this compound, providing access to a new class of derivatives with aromatic side chains.

Halogenation and Fluorination for Modified Reactivity and Electronic Properties

The introduction of halogen atoms, particularly fluorine, into organic molecules can significantly alter their reactivity, lipophilicity, and metabolic stability, making halogenation a key strategy in medicinal chemistry and materials science. The α-position of β-keto esters is readily halogenated under various conditions.

Chlorination: Asymmetric α-chlorination of β-keto esters can be achieved with high enantioselectivity using phase-transfer catalysis with cinchona alkaloid-based catalysts. nih.govacs.org These reactions typically employ N-chlorosuccinimide (NCS) as the chlorine source and proceed in high yields. nih.govacs.org The use of a hybrid catalyst with both an ionic function and a hydrogen bond donor has been shown to be effective in achieving high asymmetric induction. acs.org This methodology is applicable to a range of cyclic β-keto esters and could likely be adapted for the stereoselective chlorination of this compound. nih.gov

Fluorination: The synthesis of α-fluorinated β-keto esters is of significant interest due to the unique properties conferred by the fluorine atom. mdpi.comnih.gov Both metal-catalyzed and organocatalytic methods have been developed for the enantioselective fluorination of these substrates. mdpi.comresearchgate.net Electrophilic fluorinating reagents like Selectfluor® are commonly used in these transformations. mdpi.com For instance, Ti/TADDOL complexes have been shown to catalyze the α-fluorination of acyclic β-keto esters with good enantioselectivity. mdpi.com Organocatalytic approaches, such as phase-transfer catalysis, have also proven effective. mdpi.com Furthermore, deoxofluorination of the ketone functionality in β-keto esters using reagents like sulfur tetrafluoride (SF4) can provide access to 3,3-difluoroesters, further expanding the range of accessible fluorinated derivatives. thieme.de

| Halogenation Method | Reagent | Catalyst | Key Features |

| Asymmetric α-Chlorination | N-Chlorosuccinimide (NCS) | Cinchona Alkaloid Derivatives | High enantioselectivity, phase-transfer catalysis |

| Asymmetric α-Fluorination | Selectfluor® | Ti/TADDOL complexes, Organocatalysts | Introduction of a stereogenic fluorine-bearing center |

| Deoxofluorination | Sulfur Tetrafluoride (SF4) | - | Synthesis of gem-difluoro compounds |

Heterocyclic Ring Formation for New Functional Groups and Scaffolds

The dicarbonyl functionality of this compound makes it an excellent precursor for the synthesis of a variety of heterocyclic systems through condensation reactions with dinucleophiles. These reactions lead to the formation of new ring systems, introducing novel functional groups and three-dimensional scaffolds.

Pyrazoles: Pyrazoles are a well-known class of heterocycles with diverse biological activities. The reaction of β-keto esters with hydrazines is a classical method for pyrazole (B372694) synthesis. organic-chemistry.org A specific example involves the synthesis of 7,7-dimethyl-1-aryl-5-oxo-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-2-carboxylates through a cycloaddition reaction of an azomethine imine with an alkyne, where the starting pyrazolidinone can be derived from a β-keto ester. nih.gov This demonstrates the potential of using this compound to construct complex, fused pyrazole systems.

Pyrimidines and Thiazolopyrimidines: Pyrimidines are another important class of heterocycles found in many biologically active compounds. thieme-connect.de The Biginelli reaction, a multicomponent reaction between a β-keto ester, an aldehyde, and urea (B33335) or thiourea, is a common method for synthesizing dihydropyrimidinones. mdpi.com These can be further elaborated into more complex fused systems. For instance, ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate has been synthesized from a tetrahydropyrimidine-2-thione precursor, which in turn was prepared via a Biginelli-type condensation. mdpi.com Similarly, other thiazolo[3,2-a]pyrimidine derivatives have been synthesized from related starting materials, showcasing the versatility of this approach. aun.edu.egresearchgate.net

Oxazines: Fused oxazine (B8389632) heterocycles can also be accessed from β-keto ester derivatives. A notable example is the synthesis of ethyl 7,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b] nih.govCurrent time information in Bangalore, IN.oxazine-3-carboxylate, which directly incorporates the core structure of a modified this compound. bldpharm.com

| Heterocycle | Reaction Type | Key Reagents | Resulting Scaffold |

| Pyrazole | Cycloaddition | Hydrazine, Azomethine imines | Pyrazolo[1,2-a]pyrazole |

| Pyrimidine | Biginelli Reaction | Aldehyde, Urea/Thiourea | Dihydropyrimidinone |

| Thiazolopyrimidine | Condensation/Cyclization | Dihydropyrimidinethione, Alkylating agent | Thiazolo[3,2-a]pyrimidine |

| Oxazine | Condensation/Cyclization | - | Pyrazolo[5,1-b] nih.govCurrent time information in Bangalore, IN.oxazine |

Synthesis of Conjugates for Bioconjugation and Probe Development

The development of bioconjugates and molecular probes is a rapidly growing area of research, with applications in chemical biology and diagnostics. While direct examples of the use of this compound in bioconjugation are limited in the literature, the synthesis of bioconjugates from structurally related sesterterpenoids provides a strong indication of its potential in this area. These natural products, which share structural motifs with derivatives of this compound, have been conjugated with entities such as phospholipids (B1166683) and polyunsaturated fatty acids. This suggests that the functional groups of this compound could be similarly exploited for linkage to biomolecules or reporter groups, enabling the development of novel probes for biological investigations.

Strategies for Introducing Specific Stereochemical Motifs (e.g., Chiral Centers)

The introduction of chirality is a critical aspect of modern drug discovery and development, as the biological activity of a molecule is often dependent on its stereochemistry. Several strategies can be employed to introduce chiral centers into the structure of this compound and its derivatives.

Asymmetric Halogenation: As discussed in section 9.2, the asymmetric α-chlorination and α-fluorination of β-keto esters are well-established methods for creating a stereogenic center at the α-position. nih.govacs.org The use of chiral catalysts, such as modified cinchona alkaloids or chiral metal complexes, allows for the selective formation of one enantiomer over the other. nih.govacs.orgmdpi.com

Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes. While this method is not directly applicable to this compound, it has been successfully used in the synthesis of chiral analogues of related lactones, such as 3,7-dimethyl-7-hydroxy-2-octen-6-olide. sioc-journal.cn This indicates that if an olefinic bond were to be introduced into the backbone of this compound, asymmetric dihydroxylation could be a viable strategy for installing chiral hydroxyl groups.

Stereoselective Reduction: The ketone functionality at the 6-position of this compound is a key site for introducing a chiral center via stereoselective reduction. The use of chiral reducing agents or catalysts can lead to the formation of either the (R)- or (S)-alcohol with high enantiomeric excess. This transformation would yield chiral β-hydroxy esters, which are valuable building blocks in organic synthesis.

| Stereochemical Strategy | Target Functionality | Key Method/Reagent | Outcome |

| Asymmetric α-Halogenation | α-Position | Chiral Catalysts (e.g., Cinchona alkaloids) | Enantiomerically enriched α-halo-β-keto ester |

| Asymmetric Dihydroxylation | Alkene (if present) | Sharpless Asymmetric Dihydroxylation | Enantiomerically enriched diol |

| Stereoselective Reduction | Ketone at C-6 | Chiral Reducing Agents/Catalysts | Enantiomerically enriched β-hydroxy ester |

Future Directions and Emerging Research Avenues for Branched Beta Keto Esters

Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design and Optimization

Future research will likely focus on creating more sophisticated AI algorithms that can:

Predict reaction conditions: Beyond just identifying reactants and products, AI could optimize reaction parameters such as solvent, temperature, and catalyst for the synthesis of ethyl 7,7-dimethyl-6-oxooctanoate, aiming for higher yields and purity.

Design for sustainability: ML models can be trained to prioritize "green" synthetic routes that utilize less hazardous reagents and minimize waste.

Discover novel pathways: AI can assist in the discovery of entirely new synthetic methodologies for branched β-keto esters by identifying unconventional bond disconnections and proposing novel reagent combinations. purdue.edu

Sustainable and Green Chemistry Approaches for this compound Production

The principles of green chemistry are increasingly guiding the development of new synthetic methods, and the production of β-keto esters is no exception. mdpi.com Future research will prioritize the development of sustainable and environmentally benign processes for the synthesis of this compound.

Key areas of investigation include:

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical methods. For instance, the asymmetric reduction of β-keto esters to produce enantiomerically pure β-hydroxy esters has been successfully demonstrated using self-sufficient heterogeneous biocatalysts in continuous flow systems. rsc.org This approach minimizes waste and allows for easy catalyst recycling. The application of similar biocatalytic systems for the synthesis of precursors to this compound could significantly improve the sustainability of its production.

Electrochemical Synthesis: Electrochemistry provides a powerful tool for driving chemical reactions using electricity as a clean reagent. An electrochemical method for the synthesis of β-keto spirolactones from β-keto esters has been developed that utilizes green solvents like acetone (B3395972) and water, avoiding the need for stoichiometric metallic oxidants. rsc.org Exploring electrochemical routes for the key bond-forming steps in the synthesis of this compound could lead to more sustainable manufacturing processes.

Benign Catalysts and Solvents: Research into the use of environmentally friendly catalysts, such as boric acid for transesterification reactions, is gaining traction. nih.gov The transesterification of β-keto esters is a crucial transformation, and employing greener catalysts and solvents in this process will reduce the environmental footprint of producing compounds like this compound. nih.gov

By embracing these green chemistry principles, the future production of branched β-keto esters can become more efficient, safer, and more sustainable.

Discovery of Novel Reactivity and Unexplored Transformations of Branched Beta-Keto Esters

The rich chemistry of β-keto esters stems from their versatile structure, which allows for a wide array of chemical transformations. fiveable.me While reactions like alkylation, hydrolysis, and decarboxylation are well-established, there remains significant potential for discovering novel reactivity and unexplored transformations of branched β-keto esters such as this compound. aklectures.comyoutube.com

Future research in this area could explore:

Palladium-Catalyzed Reactions: The palladium-catalyzed reactions of allyl β-keto esters have been shown to generate palladium enolates, which can undergo a variety of subsequent transformations including reductive elimination, aldol (B89426) condensation, and Michael addition. nih.gov Applying similar catalytic systems to branched β-keto esters could unlock new synthetic pathways to a diverse range of products.

Photocontrolled Reactivity: A novel approach to controlling the reactivity of β-keto esters involves the use of light to reversibly shift the keto-enol equilibrium. chemrxiv.org By incorporating a photoactive moiety into the structure of a β-keto ester, it is possible to control the concentration of the enol tautomer, which can act as a hydrogen atom donor, with high spatiotemporal resolution. chemrxiv.org This opens up possibilities for light-controlled reactions and the development of photoresponsive materials based on branched β-keto esters.

Novel Cyclization Reactions: The ability of β-keto esters to undergo intramolecular cyclization is a powerful tool for the construction of complex cyclic molecules. fiveable.me The Dieckmann condensation, an intramolecular Claisen condensation of a diester, is a classic example that leads to the formation of cyclic β-keto esters. researchgate.netlibretexts.org Investigating new catalytic systems and reaction conditions for the cyclization of appropriately functionalized branched β-keto esters could lead to the synthesis of novel carbocyclic and heterocyclic scaffolds.

The exploration of these and other novel transformations will undoubtedly expand the synthetic utility of branched β-keto esters and provide access to new and valuable chemical entities.

Advanced Mechanistic Studies Using In Situ Spectroscopic Techniques

A deep understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the rational design of new transformations. While the general mechanisms of many reactions involving β-keto esters, such as the Claisen condensation, are well-understood, the finer details of these processes, especially for more complex substrates like branched β-keto esters, remain a subject of investigation. libretexts.orgyoutube.com

Future research should focus on the application of advanced in situ spectroscopic techniques to gain real-time insights into the reaction mechanisms of branched β-keto esters. These techniques, which allow for the monitoring of reactions as they occur, can provide invaluable information about:

Reaction Intermediates: In situ NMR and IR spectroscopy can be used to detect and characterize transient intermediates, such as enolates and tetrahedral intermediates, which are often difficult to isolate and study using conventional methods.

Transition States: While transition states cannot be directly observed, in situ techniques can provide kinetic data that, when combined with computational modeling, can shed light on the structure and energetics of transition states.

Catalyst Behavior: For catalyzed reactions, in situ spectroscopy can be used to monitor the catalyst's oxidation state, coordination environment, and interactions with reactants and intermediates throughout the catalytic cycle.

By providing a more detailed picture of reaction pathways, these advanced mechanistic studies will enable chemists to fine-tune reaction conditions for improved efficiency, selectivity, and yield in the synthesis and transformation of this compound and other branched β-keto esters.

Expanding the Scope of Applications in Emerging Fields (e.g., Materials Science, Catalysis)

The versatile chemical nature of β-keto esters makes them attractive building blocks for the development of new materials and catalysts. fiveable.me The unique structure of this compound, with its combination of a ketone, an ester, and a branched alkyl chain, offers intriguing possibilities for its application in emerging scientific fields.

Future research directions could include:

Polymer Chemistry: Fluorinated polymers derived from fluorinated β-keto esters have shown exceptional chemical resistance, thermal stability, and unique electrical properties, making them suitable for biomedical applications such as controlled drug delivery and tissue engineering. mdpi.com The functional groups in this compound could be modified to allow for its incorporation into polymer chains, potentially leading to new materials with tailored properties.

Catalysis: β-Keto esters have been shown to act as effective ligands for transition metal catalysts. For example, ethyl 2-oxocyclohexanecarboxylate has been used as a ligand in copper(I)-catalyzed C-N, C-O, and C-S coupling reactions. nih.gov The carbonyl groups of this compound could potentially coordinate to metal centers, suggesting its potential use as a ligand in novel catalytic systems for a variety of organic transformations.

Biologically Active Molecules: β-Keto esters are key intermediates in the synthesis of many biologically active compounds. researchgate.net They have been investigated for their potential as quorum-sensing inhibitors in bacteria, which could lead to the development of new antibacterial agents. nih.govnih.govresearchgate.net The specific structure of this compound could be used as a scaffold for the design and synthesis of new therapeutic agents.

By exploring these and other potential applications, the value of branched β-keto esters like this compound can be extended far beyond their traditional role as synthetic intermediates.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 7,7-dimethyl-6-oxooctanoate, and how can reaction conditions be optimized for lab-scale production?

- Methodological Answer : Begin with a Claisen condensation or keto-ester coupling, using ethyl acetoacetate derivatives as starting materials. Optimize solvent polarity (e.g., THF or DMF) and catalyst choice (e.g., NaH or LDA) to enhance yield . Monitor reaction progress via TLC and adjust temperature (60–80°C) to minimize side products. Purify via fractional distillation or column chromatography, referencing purity standards (e.g., ≥95% by GC-MS) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer : Use -NMR to identify the ethyl ester group (δ 1.2–1.4 ppm triplet) and keto group (δ 2.1–2.5 ppm). IR spectroscopy confirms the carbonyl stretch (~1740 cm). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H] at m/z 214.1568). Cross-reference with databases like PubChem for expected fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and observed -NMR chemical shifts for this compound?

- Methodological Answer : Perform computational modeling (DFT or Hartree-Fock) to predict shifts, comparing results with experimental data. Analyze solvent effects (e.g., CDCl vs. DMSO-d) and conformational isomerism. Recalibrate instrument parameters and validate with internal standards (e.g., TMS). Document uncertainties in shielding effects caused by steric hindrance from dimethyl groups .

Q. What experimental strategies can validate the proposed biosynthesis pathway of this compound in microbial systems?

- Methodological Answer : Use isotopic labeling (e.g., -acetate) to trace carbon flux in microbial cultures. Employ knockout strains to identify rate-limiting enzymes. Analyze intermediates via LC-MS/MS and compare with in vitro enzyme assays. Statistically assess pathway efficiency using ANOVA for triplicate bioreactor runs .

Q. How should researchers design a kinetic study to investigate the ester hydrolysis of this compound under varying pH conditions?

- Methodological Answer : Conduct pseudo-first-order experiments with excess NaOH or HCl. Use UV-Vis spectroscopy to monitor absorbance changes at λ = 260 nm (ester carbonyl group). Fit data to the Eyring equation to calculate activation parameters. Control temperature (±0.1°C) using a calibrated water bath and validate with Arrhenius plots .

Data Analysis & Contradiction Resolution

Q. What statistical approaches are recommended for reconciling conflicting catalytic efficiency data in asymmetric synthesis studies involving this compound?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify outliers in enantiomeric excess (ee) datasets. Use Bland-Altman plots to assess inter-lab variability. Replicate experiments under standardized conditions (solvent, catalyst loading, and agitation speed) and perform t-tests with Bonferroni correction .

Q. How can researchers critically evaluate the reproducibility of published synthetic protocols for this compound?

- Methodological Answer : Systematically vary parameters (e.g., reaction time, catalyst batch) across three independent labs. Use Cohen’s kappa coefficient to assess agreement in yield and purity. Publish negative results in open-access repositories to highlight protocol limitations .

Literature & Hypothesis Development

Q. What frameworks are effective for formulating hypothesis-driven research questions on the structure-activity relationships of this compound derivatives?

- Methodological Answer : Adopt the PICO framework (Population, Intervention, Comparison, Outcome) to define variables. For example: "How does substituting the ethyl group with methyl (Intervention) affect the compound’s lipophilicity (Outcome) compared to the parent molecule (Comparison)?" Use QSAR models to prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。